EGFR Inhibition Potency: Benzoxazole-Piperidine Derivatives vs. Erlotinib in Breast Cancer Models
Among benzoxazole-appended piperidine derivatives evaluated for EGFR inhibitory activity, compounds 4d and 7h demonstrated IC50 values of 0.08 ± 0.002 µM and 0.09 ± 0.002 µM, respectively, surpassing the potency of the reference EGFR inhibitor erlotinib (IC50 = 0.11 ± 0.003 µM) [1]. This represents a 27–37% improvement in inhibitory potency relative to the clinical comparator.
| Evidence Dimension | EGFR inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.08 ± 0.002 µM (compound 4d); 0.09 ± 0.002 µM (compound 7h) |
| Comparator Or Baseline | Erlotinib: 0.11 ± 0.003 µM |
| Quantified Difference | 27–37% more potent than erlotinib |
| Conditions | Enzyme inhibition assay; EGFR kinase domain |
Why This Matters
This demonstrates that benzoxazole-piperidine derivatives can achieve EGFR inhibition exceeding that of an FDA-approved reference inhibitor, supporting the scaffold's utility for kinase inhibitor development programs.
- [1] AboulWafa OM, et al. Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. Bioorganic Chemistry. 2023;134:106437. View Source
